1H-Imidazole, 4-methyl-5-(((4-phenylbutyl)thio)methyl)-, monohydrochloride
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Overview
Description
1H-Imidazole, 4-methyl-5-(((4-phenylbutyl)thio)methyl)-, monohydrochloride is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 4-methyl-5-(((4-phenylbutyl)thio)methyl)-, monohydrochloride typically involves the reaction of 4-methylimidazole with 4-phenylbutylthiol in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, ensuring that the compound is produced in a cost-effective and environmentally friendly manner .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 4-methyl-5-(((4-phenylbutyl)thio)methyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1H-Imidazole, 4-methyl-5-(((4-phenylbutyl)thio)methyl)-, monohydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 4-methyl-5-(((4-phenylbutyl)thio)methyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-Methylimidazole: A simpler derivative of imidazole with similar chemical properties.
5-Methylimidazole: Another imidazole derivative with a methyl group at a different position.
4-Phenylimidazole: Contains a phenyl group instead of a phenylbutyl group.
Uniqueness
1H-Imidazole, 4-methyl-5-(((4-phenylbutyl)thio)methyl)-, monohydrochloride is unique due to the presence of both a methyl group and a phenylbutylthio group, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various applications .
Properties
CAS No. |
131028-62-1 |
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Molecular Formula |
C15H21ClN2S |
Molecular Weight |
296.9 g/mol |
IUPAC Name |
5-methyl-4-(4-phenylbutylsulfanylmethyl)-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C15H20N2S.ClH/c1-13-15(17-12-16-13)11-18-10-6-5-9-14-7-3-2-4-8-14;/h2-4,7-8,12H,5-6,9-11H2,1H3,(H,16,17);1H |
InChI Key |
PDDXAJBCNAAMCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)CSCCCCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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